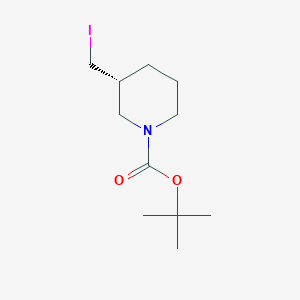

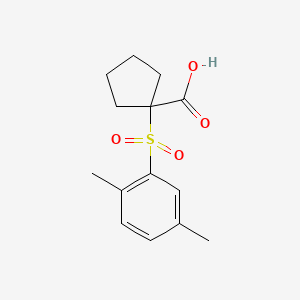

1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid" is not directly mentioned in the provided papers. However, the papers discuss related structures and their potential as bio-isosteres for the carboxylic acid functional group. Cyclopentane-1,3-diones and cyclopentane-1,2-diones are explored for their physical-chemical properties and their ability to mimic the carboxylic acid functional group in drug design, particularly as thromboxane A2 prostanoid (TP) receptor antagonists .

Synthesis Analysis

The synthesis of cyclopentane-1,3-dione derivatives is described as part of the process to evaluate their potential as carboxylic acid isosteres. These derivatives were synthesized to replace the carboxylic acid moiety in known TP receptor antagonists, leading to the identification of compounds with nanomolar IC50 and Kd values similar to the original carboxylic acid-containing compounds . Similarly, cyclopentane-1,2-dione derivatives were synthesized and evaluated, with one derivative showing potent TP receptor antagonist activity .

Molecular Structure Analysis

The molecular structure of cyclopentane-1,3-dione and cyclopentane-1,2-dione derivatives is crucial for their function as carboxylic acid isosteres. The papers suggest that these structures can mimic the hydrogen bonding and geometry of carboxylic acids, which is essential for their biological activity. The crystal structure of a related compound, the proton-transfer compound of 5-sulfosalicylic acid with 3-aminobenzoic acid, shows heteromeric cyclic carboxylic acid dimers formed through hydrogen-bonding interactions, which may provide insights into the structural requirements for bio-isostere activity .

Chemical Reactions Analysis

The chemical reactivity of the cyclopentane-1,3-dione and cyclopentane-1,2-dione derivatives is not explicitly detailed in the provided papers. However, their ability to act as carboxylic acid isosteres implies that they can participate in similar chemical reactions, such as forming hydrogen bonds with biological targets like TP receptors .

Physical and Chemical Properties Analysis

Cyclopentane-1,3-diones exhibit pKa values typically in the range of carboxylic acids, which is a critical property for their role as isosteres. The physical-chemical properties of these derivatives were examined and compared with similar derivatives bearing carboxylic acid or tetrazole residues, demonstrating their suitability as carboxylic acid substitutes . The acidity, tautomerism, and geometry of hydrogen bonding of cyclopentane-1,2-diones were also evaluated, further supporting their potential as bio-isosteres .

Scientific Research Applications

Biocatalyst Inhibition

Carboxylic acids, such as 1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid, are noted for their flexibility and usage as precursors for a variety of industrial chemicals. These acids can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae, which are used in fermentative production. The inhibition is due to effects on the cell membrane and internal pH, suggesting a need for metabolic engineering strategies to enhance microbial robustness for improved industrial performance (Jarboe, Royce, & Liu, 2013).

Synthesis of Iso-, Neuro-, and Phytoprostanes

The synthesis of cyclopentane rings, a critical component in the structure of 1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid, is vital for producing iso-, neuro-, and phytoprostanes. These compounds are produced from the peroxidation of polyunsaturated fatty acids and have significant biological activities. Research highlights the importance of stereocontrolled intramolecular free-radical cyclization for synthesizing these rings, offering insights into lipid chemistry and potential therapeutic applications (Durand et al., 2004).

Jasmonic Acid and Derivatives

Jasmonic acid and its derivatives, which share structural similarities with 1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid, are plant stress hormones with a range of bioactivities. These compounds have been explored for their potential as drugs and prodrugs, highlighting their importance in long-term drug and nutraceutical safety trials. Research continues to explore jasmonates for new therapeutic developments, with several analogs poised for preclinical and clinical studies, indicating the broader potential of carboxylic acid derivatives in medicinal chemistry (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).

properties

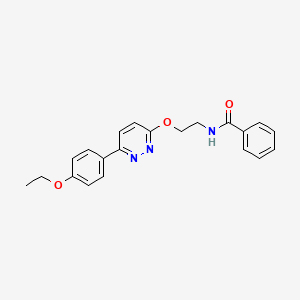

IUPAC Name |

1-(2,5-dimethylphenyl)sulfonylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4S/c1-10-5-6-11(2)12(9-10)19(17,18)14(13(15)16)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMMAZSLYLQABQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)C2(CCCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2527842.png)

![N-(4-ethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2527845.png)

![2-[4-(prop-2-yn-1-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2527846.png)

![3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2527848.png)

![1-Aminospiro[4.4]nonane-1-carboxylic acid](/img/structure/B2527850.png)

![1-(2-fluorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2527851.png)

![2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole](/img/structure/B2527854.png)